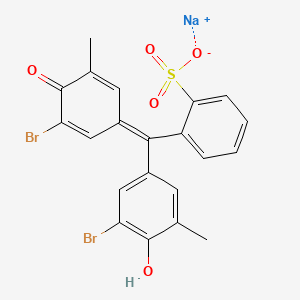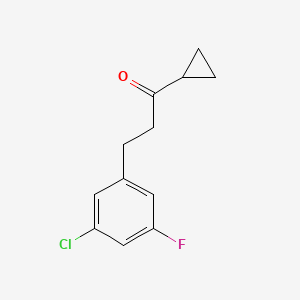
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone" is a structurally complex molecule that incorporates a cyclopropyl ketone moiety alongside a substituted phenyl group. The presence of both chloro and fluoro substituents on the phenyl ring suggests potential for interesting chemical reactivity and physical properties, as well as a variety of synthetic applications.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, the preparation of cyclopropyl-substituted ketones can be achieved by reacting cyclopropyl-substituted alkenes with complexes formed by boron trifluoride and acyl fluorides, as shown in the acylation reactions without the ring opening or rearrangements . Additionally, the synthesis of complex molecules involving cyclopropyl groups and fluorinated aromatic rings can involve multiple steps, including protection and deprotection strategies, regioselective deprotonation, and controlled oxidation-reduction sequences .
Molecular Structure Analysis
The molecular structure of "2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone" would be expected to exhibit characteristics influenced by the electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring. These effects can impact the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other chemical species.
Chemical Reactions Analysis
The presence of a cyclopropyl ketone in the molecule suggests a potential for interesting chemical reactivity. Cyclopropyl ketones can participate in various chemical reactions, such as the Heck reaction, where a ketone like 3-fluoro-3-buten-2-one can react with aryl iodides in the presence of a palladium catalyst to yield substituted benzalacetones . The reactivity of the cyclopropyl group and the influence of the halogen substituents on the phenyl ring could lead to a range of chemical transformations relevant to synthetic chemistry.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone" are not detailed in the provided papers, related compounds exhibit properties that can be inferred. The introduction of halogens such as chlorine and fluorine typically affects the boiling point, melting point, and solubility of organic compounds. The cyclopropyl group can also influence the molecule's stability and strain energy, which may be reflected in its reactivity and physical properties.
Scientific Research Applications
Cyclopropanation and Halogenation Reactions
Cyclopropanation Reactions
Compounds with cyclopropyl groups and ketones play a crucial role in cyclopropanation reactions. These reactions are significant for introducing cyclopropyl groups into various molecules, offering a pathway to synthesize novel organic compounds with potential pharmaceutical applications. For instance, cyclopropanation of α, β-unsaturated ketones with ethyl (dimethyl sulfuranylidene) acetate leads exclusively to the exo adducts, demonstrating the precise control achievable in such transformations (Collado et al., 1997).
Halogenated Aryl Ketones
The hydrodehalogenation of halogenated aryl ketones in multiphase systems reveals the nuanced chemoselectivity possible with these compounds. The study by Perosa et al. (1999) shows how the reaction environment can be manipulated to favor specific products, providing a methodological framework that could apply to the synthesis and modification of halogenated cyclopropyl ketones (Perosa et al., 1999).
Synthesis of Functionalized Organic Compounds
Regioselective Synthesis
The regioselective synthesis of organic compounds utilizing cyclopropyl-substituted alkenes is an area of significant interest. For example, the acylation reactions described by Lebedev et al. (2001) highlight the ability to introduce ketone groups into cyclopropyl-substituted alkenes without ring opening or rearrangement, pointing to a method that could be relevant for synthesizing similar structures to the query compound (Lebedev et al., 2001).
Synthesis of Isoxazoles
Singh et al. (1999) report on the highly regioselective synthesis of cyclopropyl isoxazoles, utilizing cyclopropyl ketones. This work underscores the versatility of cyclopropyl ketones as intermediates for the synthesis of heterocyclic compounds, offering potential pathways for creating bioactive molecules with cyclopropyl and ketone functionalities (Singh et al., 1999).
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-5-8(6-11(14)7-10)1-4-12(15)9-2-3-9/h5-7,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMINXQCTGGKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644982 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone | |
CAS RN |
898751-64-9 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

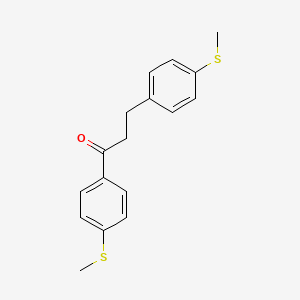
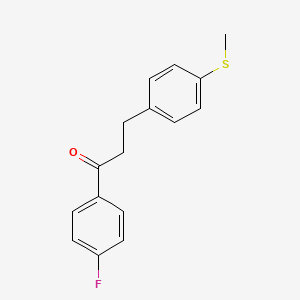
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)

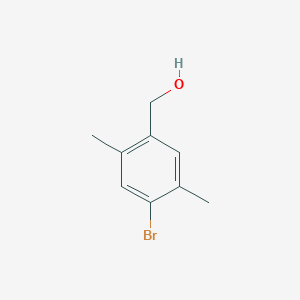


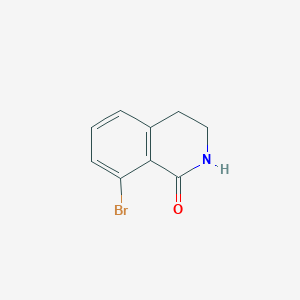

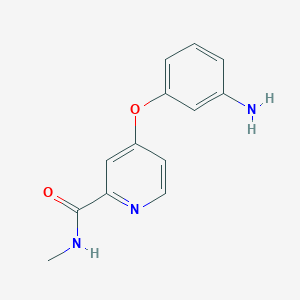

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)

